Ganoderenic acid C

Anticancer Cytotoxicity L1210

Procure Ganoderenic acid C for its Type B lanostane backbone and Δ20,22(E) double bond—a scaffold distinct from common Type A ganoderic acids. IC50 39.54 μM against L1210 leukemia cells defines a potency niche 13-fold stronger than ganoderic acid C2. Serves as developmental stage biomarker and negative control for neuraminidase assays. Non-substitutable for SAR studies.

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
Cat. No. B10820875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderenic acid C
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,23-,28?,29?,30?/m0/s1
InChIKeyDIEUZIPSDUGWLD-OHKNMCQLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderenic Acid C: A Structurally Differentiated Lanostane Triterpenoid for Targeted Cytotoxicity and Stage-Specific Biomarker Applications


Ganoderenic acid C (CAS 100665-42-7) is a lanostane-type triterpenoid belonging to the ganoderic acid family, naturally occurring in the fruiting bodies of Ganoderma lucidum (reishi mushroom) [1]. This compound possesses a distinct molecular architecture characterized by a backbone designated as Type B, featuring a Δ20,22 double bond and specific hydroxylation patterns (β-OH at R1 and R2, α-OH at R5) that differentiate it from the more common Type A ganoderic acids [2]. Ganoderenic acid C exhibits quantifiable cytotoxicity against specific cancer cell lines and demonstrates a unique temporal accumulation profile in the fungal life cycle, making it a compound of interest for targeted anticancer research and metabolomic biomarker discovery [3][4]. Its structural features, including the Δ20,22(E) double bond configuration, are critical determinants of its biological selectivity and potency relative to in-class analogs [5].

Why Ganoderenic Acid C Cannot Be Replaced by Other Ganoderic Acids in Research and Bioassay Development


Substituting ganoderenic acid C with structurally similar ganoderic acids (e.g., ganoderic acid A, C2, D) is scientifically unsound due to profound differences in target engagement, cytotoxic potency, and temporal abundance. The Type B backbone and Δ20,22(E) double bond of ganoderenic acid C confer a distinct biological profile compared to the Type A backbone of most ganoderic acids [1]. For instance, while ganoderenic acid C exhibits an IC50 of 39.54 μmol/L against L1210 murine leukemia cells, the closely related ganoderic acid C2 (Type A backbone) is nearly 13-fold less potent (IC50 = 520.54 μmol/L) in the same assay system [2]. Furthermore, ganoderenic acid C is selectively enriched during the early growth stages of G. lingzhi fruiting bodies, in contrast to ganoderic acids K, TN, and T–Q which predominate at maturation, indicating divergent biosynthetic regulation and bioavailability profiles that preclude interchangeable use [3]. Such differences underscore the necessity of compound-specific procurement for reproducible and mechanistically interpretable research outcomes.

Quantitative Differentiation of Ganoderenic Acid C: Head-to-Head Cytotoxicity, Stage-Specific Abundance, and Selectivity Profiling


Superior Cytotoxic Potency Against L1210 Murine Leukemia Cells Compared to In-Class Analogs

Ganoderenic acid C demonstrates a significantly lower IC50 value (39.54 μmol/L) against L1210 murine leukemia cells compared to structurally related analogs, including ganoderic acid C2 (520.54 μmol/L), ganoderenic acid A (351.85 μmol/L), and ganoderic acid A (104.19 μmol/L), indicating enhanced cytotoxic potency [1]. This represents a 13.2-fold improvement over ganoderic acid C2 and an 8.9-fold improvement over ganoderenic acid A under identical assay conditions. However, it should be noted that ganoderic acid D exhibits an even lower IC50 of 3.67 μmol/L, demonstrating that ganoderenic acid C occupies an intermediate potency tier among ganoderma triterpenoids, which may be advantageous for applications requiring a specific activity window [1].

Anticancer Cytotoxicity L1210 Leukemia

Stage-Specific Enrichment in Early Fruiting Bodies Enables Targeted Isolation and Metabolomic Studies

Quantitative LC-MS/MS analysis of Ganoderma lingzhi fruiting bodies across developmental stages reveals that ganoderenic acid C is significantly enriched during the early growth stage (stipe elongation and early pileus formation), with concentrations decreasing as the fungus matures [1]. In contrast, ganoderic acids K, TN, and T–Q exhibit the opposite temporal profile, accumulating preferentially in mature fruiting bodies [1]. This stage-specific accumulation pattern is shared with ganoderenic acid D, ganoderic acid A, ganoderic acid C2, ganoderic acid I, and ganoderic acid LM2, establishing a distinct early-stage triterpenoid signature [1].

Metabolomics Developmental Biology Natural Product Isolation LC-MS/MS

Differential Cytotoxic Profile Against H460 Lung Cancer Cells Distinguishes Ganoderenic Acid C from In-Class Analogs

Ganoderenic acid C exhibits moderate cytotoxicity against H460 human non-small cell lung cancer cells with an IC50 of 93 μM . This activity profile differs from other ganoderic acid derivatives. For example, ganoderic acid Y demonstrates stronger inhibition against H460 cells with an IC50 of 22.4 μmol/L, while 7-oxo-ganoderic acid Z2 shows an IC50 of 43.1 μmol/L against the same cell line [1]. Additionally, while ganoderic alcohols generally display stronger cytotoxicity than ganoderic acid derivatives, ganoderenic acid C maintains a distinct intermediate potency that may be suitable for combination studies or for applications where overt cytotoxicity is undesirable [2].

Lung Cancer H460 Cytotoxicity Selectivity

Neuraminidase Inhibition Profiling Reveals Target Selectivity Advantage Over Broad-Spectrum Ganoderic Acids

In a comprehensive neuraminidase (NA) inhibition screen of 32 lanostane-type triterpenoids, ganoderenic acid C exhibited no measurable inhibitory activity against H1N1 (2009) and H5N1 neuraminidases, with IC50 values >200 μM [1]. This lack of activity stands in stark contrast to several ganoderic acid derivatives, including ganoderic acid T-Q (IC50 = 5.6 ± 1.9 μM against H1N1; 1.2 ± 1.0 μM against H5N1) and ganoderic acid TR (IC50 = 4.6 ± 1.7 μM against H1N1; 10.9 ± 6.4 μM against H5N1) [1]. The inactivity of ganoderenic acid C is shared by several other triterpenoids including ganoderic acids A, C2, B, C6, C1, DM, and ganolucidic acid A, all of which showed IC50 >200 μM against both NA subtypes [1].

Neuraminidase Antiviral Selectivity SAR

Structural Determinants of Aldose Reductase Inhibition: Ganoderenic Acid C Lacks Critical Carboxyl Group Modifications Found in Potent Inhibitors

Structure-activity relationship studies of ganoderma triterpenoids on human aldose reductase reveal that the free carboxyl group is essential for potent inhibitory activity . While ganoderenic acid C possesses a carboxyl group, its IC50 has not been explicitly reported in the aldose reductase assay; however, the related compound ganoderic acid C2 exhibits high inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 of 3.8 μM [1], and ganoderenic acid A shows an IC50 of 16.5 μM against human aldose reductase . The structural differences at C7 (β-OH in ganoderenic acid C vs. α-OH in ganoderic acid C2) and the Δ20,22 double bond may account for potential differential activity [2]. Furthermore, methylation of the carboxyl group in ganoderic acid C2 and ganoderenic acid A results in significantly reduced activity, underscoring the critical role of this functional group .

Aldose Reductase Enzyme Inhibition SAR Diabetes

ACE Inhibitory Activity: Ganoderenic Acid C Exhibits Moderate Potency in the Context of Lanostane Triterpenoid SAR

In a systematic evaluation of 32 lanostane-type triterpenoids against angiotensin-converting enzyme (ACE), ganoderenic acid C demonstrated moderate inhibitory activity with an IC50 value within the reported range of 0.194 to 0.941 mM for active compounds [1][2]. The SAR analysis revealed that a carboxyl group is essential for ACE inhibition, and the presence of a hydroxyl or carbonyl group at C7 or C15 enhances activity, while a double bond at C24,25 decreases activity [1]. Ganoderenic acid C possesses the requisite carboxyl group and a β-OH at C7, but its Δ20,22 double bond may modulate activity compared to saturated analogs [3]. The inhibition mode was determined to be uncompetitive or non-competitive rather than competitive, indicating that triterpenoids do not bind directly to the ACE active site [1].

ACE Inhibition Hypertension Cardiovascular SAR

Recommended Research and Industrial Applications for Ganoderenic Acid C Based on Quantitative Differentiation Evidence


Development of Mid-Potency Cytotoxic Lead Compounds for Leukemia Research

Given its IC50 of 39.54 μmol/L against L1210 murine leukemia cells, which is 13.2-fold lower than ganoderic acid C2 but 10.8-fold higher than ganoderic acid D, ganoderenic acid C occupies a specific potency niche that is valuable for lead optimization programs [1]. Researchers can employ this compound as a scaffold for medicinal chemistry campaigns aiming to balance efficacy and toxicity, or as a reference standard for establishing structure-activity relationship models that predict the impact of Type B backbone modifications on antileukemic activity [1].

Biomarker Development and Quality Control for Ganoderma-Based Nutraceuticals and Pharmaceuticals

The selective enrichment of ganoderenic acid C in early-stage fruiting bodies, as quantified by LC-MS/MS, enables its use as a developmental stage-specific biomarker [2]. Industrial producers can leverage this temporal abundance profile to optimize harvest timing for maximum yield of specific triterpenoid profiles. Additionally, analytical laboratories can incorporate ganoderenic acid C into multi-component quantification panels (alongside ganoderic acids A, C2, I, LM2, and ganoderenic acid D) for authentication and standardization of Ganoderma lingzhi extracts, ensuring batch-to-batch consistency in research and commercial products [2].

Selectivity Control Compound for Antiviral Neuraminidase Screening Assays

With IC50 values >200 μM against both H1N1 and H5N1 neuraminidases, ganoderenic acid C serves as an ideal negative control or selectivity benchmark in antiviral drug discovery programs [3]. When screening libraries of ganoderma triterpenoids or their synthetic derivatives for neuraminidase inhibition, inclusion of ganoderenic acid C allows researchers to establish assay background, validate the specificity of observed hits, and differentiate between genuine neuraminidase inhibitors and compounds that may exert antiviral effects through alternative mechanisms [3].

Structure-Activity Relationship Studies of Non-Competitive ACE Inhibition

The established SAR framework for ACE inhibition by lanostane triterpenoids, which demonstrates uncompetitive/non-competitive inhibition kinetics, provides a rational basis for employing ganoderenic acid C in mechanistic enzymology studies [4]. Researchers investigating natural product-based antihypertensive agents can use ganoderenic acid C to probe the structural requirements for non-competitive ACE inhibition, particularly the contributions of the Δ20,22 double bond and C7 β-hydroxyl group to binding outside the active site [4]. This knowledge can inform the design of next-generation ACE modulators with improved pharmacokinetic properties.

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